

ensuring complete inhibition of p97 with MSC1094308

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Compound of Interest

Compound Name: MSC1094308

Cat. No.: B609348

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Technical Support Center: MSC1094308

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using **MSC1094308** to ensure complete inhibition of p97.

Frequently Asked Questions (FAQs)

What is MSC1094308 and how does it inhibit p97?

MSC1094308 is a reversible, allosteric, and non-competitive inhibitor of the type II AAA ATPase p97 (also known as VCP) and the type I AAA ATPase VPS4B.^{[1][2][3][4]} It functions by binding to a druggable hotspot on p97, which specifically inhibits the enzyme's D2 ATPase activity.^{[1][2][4][5]} This allosteric mechanism means it does not compete with ATP for binding.^[4]

What is the primary cellular function of p97?

p97 is a crucial enzyme involved in maintaining protein homeostasis.^{[6][7]} It acts as a segregase, using the energy from ATP hydrolysis to extract ubiquitinated proteins from larger complexes or cellular membranes, preparing them for degradation by the proteasome.^{[6][8]} This function is vital in numerous cellular processes, including endoplasmic reticulum-associated degradation (ERAD), chromatin remodeling, and autophagy.^{[7][8][9][10]}

What are the reported IC50 values for MSC1094308?

The half-maximal inhibitory concentration (IC50) for **MSC1094308** has been determined for both p97 and its off-target VPS4B.

Target	IC50 Value
p97	7.2 μ M
VPS4B	0.71 μ M

(Data sourced from multiple references)[1][3][5][11]

How can I confirm that p97 is inhibited in my cell-based experiments?

Inhibition of p97 leads to the accumulation of polyubiquitinated proteins.[1][12][13] Therefore, a common and reliable method to confirm p97 inhibition is to perform a Western blot analysis to detect the buildup of polyubiquitin chains in cell lysates after treatment with **MSC1094308**. [1] Additionally, the induction of ER stress biomarkers such as ATF4 and CHOP can also serve as indicators of p97 inhibition.[12][14][15]

What is a recommended starting concentration and treatment time for cell culture experiments?

Based on published data, a concentration of 10 μ M **MSC1094308** for 8 hours has been shown to effectively induce the accumulation of polyubiquitin in HCT116 cells.[1][4] However, optimal concentration and duration should be determined empirically for your specific cell line and experimental conditions through a dose-response and time-course experiment.

Troubleshooting Guide

Problem: I am not observing complete inhibition of p97 activity.

Potential Cause	Suggested Solution
Suboptimal Concentration: The concentration of MSC1094308 may be too low for your specific cell line or experimental setup.	Perform a dose-response experiment. Titrate MSC1094308 across a range of concentrations (e.g., 1 μ M to 20 μ M) to determine the optimal effective concentration for your system.
Insufficient Treatment Time: The incubation period may not be long enough to observe the downstream effects of p97 inhibition.	Conduct a time-course experiment. Treat cells for varying durations (e.g., 2, 4, 8, 12, 24 hours) to identify the optimal time point for observing maximal inhibition markers like polyubiquitin accumulation.
Compound Solubility Issues: The inhibitor may not be fully dissolved in the culture medium, leading to a lower effective concentration.	Ensure proper dissolution of the MSC1094308 stock solution. It is soluble in DMSO. ^{[4][5]} If precipitation is observed upon dilution in aqueous media, gentle heating or sonication may aid dissolution. ^[1] Always prepare fresh dilutions from a concentrated stock for each experiment.
Cell Line Resistance: Some cell lines may exhibit intrinsic or acquired resistance to p97 inhibitors.	Consider using a positive control cell line known to be sensitive to p97 inhibition (e.g., HCT116). If resistance is suspected, you may need to explore alternative inhibitors or combination therapies.

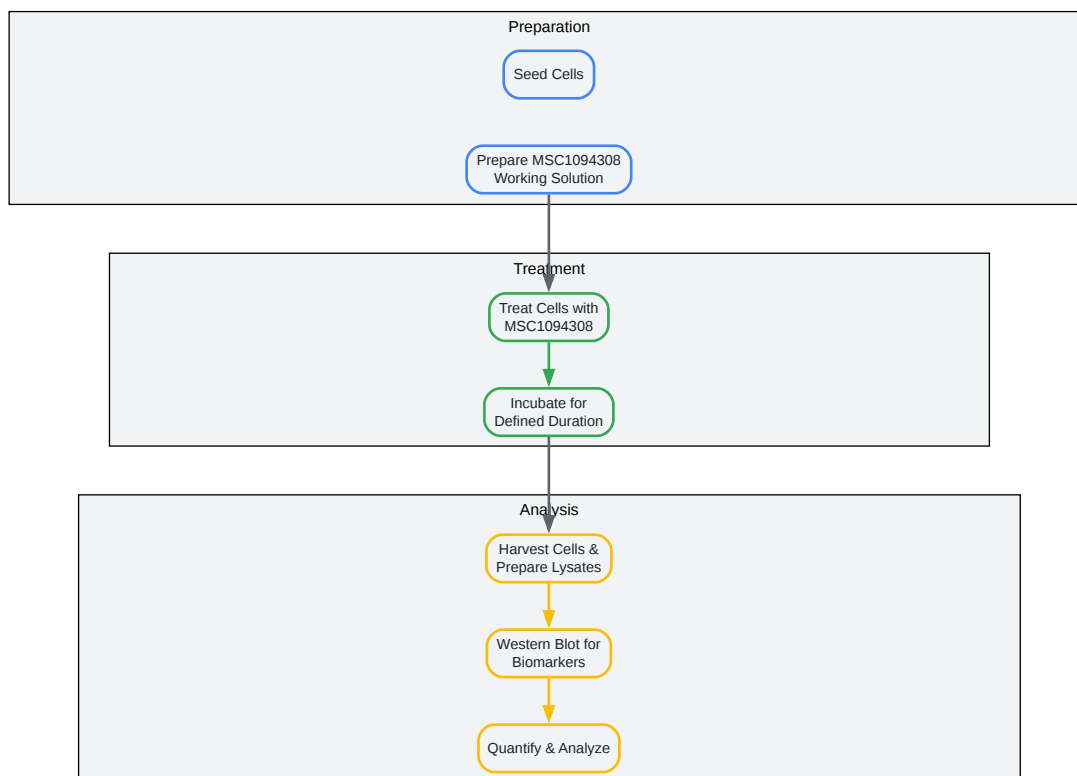
Problem: I am observing significant off-target effects or cellular toxicity.

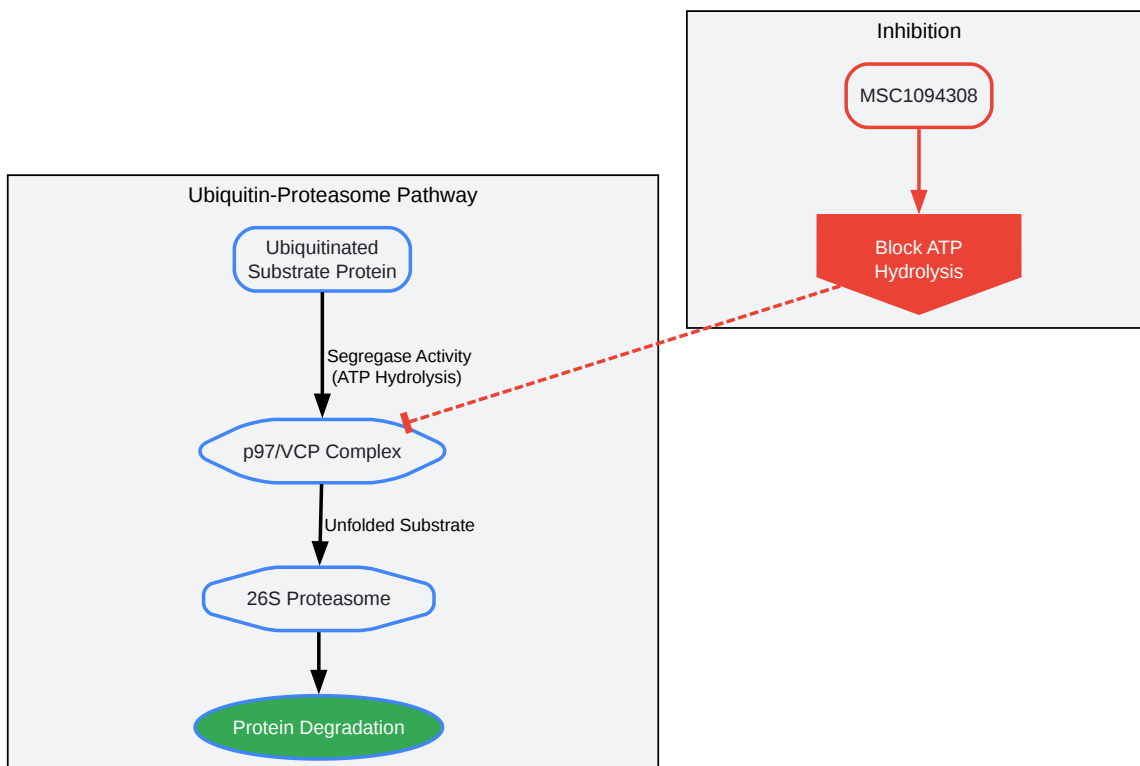
Potential Cause	Suggested Solution
High Inhibitor Concentration: The concentration used may be too high, leading to inhibition of other cellular targets or general cytotoxicity. MSC1094308 is known to inhibit VPS4B with a higher potency than p97. [1] [3]	Reduce the concentration of MSC1094308 to the lowest effective concentration determined from your dose-response experiments. This minimizes the risk of engaging off-target proteins. [16] [17]
Extended Treatment Duration: Prolonged exposure to the inhibitor can lead to cumulative toxicity.	Shorten the treatment duration. Use the minimum time required to achieve significant p97 inhibition as determined by your time-course experiments.
Off-Target Inhibition: MSC1094308 inhibits VPS4B more potently than p97 (IC ₅₀ of 0.71 μM vs 7.2 μM). [1] [5] [11] This could contribute to the observed phenotype.	Acknowledge the potential contribution of VPS4B inhibition. If possible, use a secondary, structurally different p97 inhibitor as a control to confirm that the observed phenotype is primarily due to p97 inhibition.

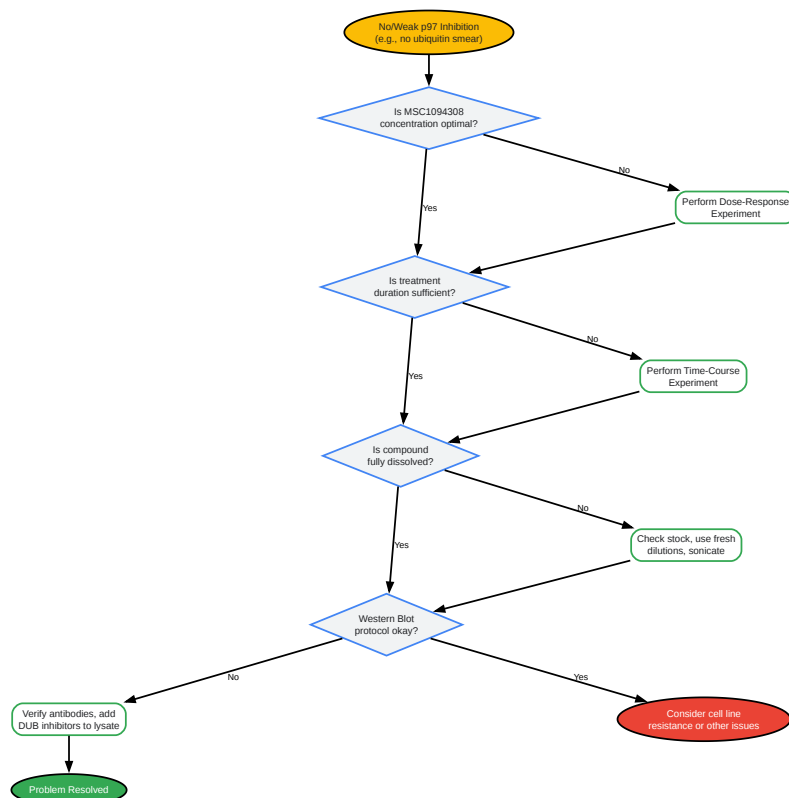
Experimental Protocols & Visualizations

General Workflow for Assessing p97 Inhibition

The following diagram outlines the typical experimental workflow to treat cells with **MSC1094308** and validate the inhibition of p97.







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